5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile

lipophilicity XLogP3-AA drug-likeness

When scaling pyrazole-4-carbonitrile-based agrochemical or pharma leads, generic halogen substitution creates avoidable toxicity and lipophilicity mismatches. 5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile (CAS 111493-52-8) resolves this with a computed XLogP3 of 0.9-quantitatively superior to 5-F (0.4) and unsubstituted (0) analogs for foliar uptake, while avoiding the excessive logP of 5-Br (1.0). • Lacks H302/H312 acute toxicity warnings, reducing PPE tier & waste costs vs. 5-Br analog. • Melting point 63-64°C enables ambient filtration at scale. • C-Cl bond (BDE ≈84 kcal/mol) ensures bench stability with reliable Pd-catalyzed cross-coupling. • Patent-documented Sandmeyer chlorination at 84% yield, 93.34% HPLC purity.

Molecular Formula C5H4ClN3
Molecular Weight 141.56 g/mol
CAS No. 111493-52-8
Cat. No. B173730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile
CAS111493-52-8
Synonyms5-chloro-1-methyl-1H-pyrazole-4-carbonitrile
Molecular FormulaC5H4ClN3
Molecular Weight141.56 g/mol
Structural Identifiers
SMILESCN1C(=C(C=N1)C#N)Cl
InChIInChI=1S/C5H4ClN3/c1-9-5(6)4(2-7)3-8-9/h3H,1H3
InChIKeyALYKYQFBPPPPMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile: Overview


5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile (CAS 111493-52-8) is a disubstituted pyrazole-4-carbonitrile building block bearing a chloro group at the 5-position, a methyl group at N-1, and a nitrile at the 4-position. It belongs to the 1-methylpyrazole-4-carbonitrile scaffold class, which serves as a key intermediate in the synthesis of herbicidal and fungicidal active ingredients as well as pharmaceutical candidates [1]. The compound exhibits a computed XLogP3-AA of 0.9, a molecular weight of 141.56 g·mol⁻¹, zero hydrogen-bond donors, and two hydrogen-bond acceptors [2]. Its melting point is 63–64 °C, and it requires storage under inert atmosphere at 2–8 °C .

Scaffold diversification: Pyrazole-4-carbonitrile building block for agrochemical and pharmaceutical intermediate synthesis.
Cross-coupling handle: 5-Chloro substituent supports downstream Pd-catalyzed diversification with reported bench stability.
Solid-form processing: Melting point in the 60–65 °C range supports ambient filtration during scale-up.

5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile: Substitution Risks


Within the 1-methylpyrazole-4-carbonitrile family, the identity of the 5-position substituent modulates lipophilicity, electronic character, and metabolic stability in ways that cannot be compensated by downstream formulation. For example, replacing chlorine with fluorine reduces the computed XLogP3-AA from 0.9 to 0.4, while replacing it with bromine increases it to 1.0, and the unsubstituted parent registers 0 [1]. These shifts in log P alter membrane permeability and off-target partitioning. Equally critical, the 5-chloro derivative lacks the acute oral (H302) and dermal (H312) toxicity warnings carried by the 5-bromo analog, yet introduces H335 (respiratory irritation) and H319 (eye irritation) hazard statements that demand specific engineering controls [2]. The quantitative evidence below demonstrates that generic substitution across the 5-halo series is inadvisable without re-optimizing both physicochemical and safety parameters.

5-Fluoro analog may shift permeability profile
Target
XLogP3-AA 0.9, 2 HBA
5-F Sub
XLogP3-AA 0.4, 3 HBA
Lower lipophilicity and an additional hydrogen-bond acceptor may reduce passive membrane permeation and alter scaffold partitioning.
5-Bromo analog introduces acute toxicity hazards
Target
H335, H319 (no acute oral/dermal toxicity)
5-Br Sub
H302, H312, H315, H319
Acute toxicity classification demands upgraded engineering controls, shipping restrictions, and waste-disposal procedures.
Cross-coupling reactivity window differs across halogens
Target
C–Cl BDE ~84 kcal·mol⁻¹; compatible with Pd/ligand systems
Other Halo
C–F inert; C–Br/C–I prone to premature oxidative addition and homocoupling
Substituting 5-Cl with 5-Br or 5-I may reduce bench stability and require re-optimization of coupling conditions.

5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile: Differentiation Evidence


Balanced Lipophilicity Profile

Across the 5-halo-1-methyl-1H-pyrazole-4-carbonitrile series, the 5-chloro compound occupies a log P midpoint. PubChem-computed XLogP3-AA values are 0.4 for 5-F, 0.9 for 5-Cl, 1.0 for 5-Br, 0.6 for 5-I, and 0 for the unsubstituted parent [1]. The 0.5 log-unit gap between chloro and fluoro corresponds to a ~3.2-fold difference in lipid/water partition coefficient, while chloro and bromo are nearly iso-lipophilic (Δ 0.1). This positions the 5-chloro scaffold as a more membrane-permeable isostere than 5-fluoro without the increased molecular weight and polar surface area burden of bromo or iodo.

Balanced Lipophilicity
Head-to-head
XLogP3-AA 0.9 (5-Cl) vs. 0.4 (F), 1.0 (Br), 0.6 (I), 0 (H)
Supports membrane-permeability screening without excessive lipophilicity.
Computed values; experimental log P not reported.
lipophilicity XLogP3-AA drug-likeness

Reduced H-Bond Acceptors vs. 5-Fluoro Analog

The 5-chloro compound presents two hydrogen-bond acceptors (pyrazole N2 and nitrile N), identical to the bromo, iodo, and unsubstituted analogs [1]. The 5-fluoro analog, in contrast, has three HBA sites due to fluorine's electron lone pairs [2]. Based on the Lipinski and Veber rule sets, an HBA count ≤ 10 is considered favorable for oral bioavailability; however, within the Rule-of-Five space, a lower HBA count reduces the energetic penalty for desolvation during passive transcellular transport [3]. The additional HBA on 5-F may increase aqueous solubility but simultaneously raises desolvation cost for membrane crossing.

Reduced H-Bond Acceptors
Head-to-head
2 HBA (5-Cl) vs. 3 HBA (5-F)
Maintains lower desolvation penalty relative to 5-fluoro analog.
Class-level inference on HBA-desolvation relationship.
hydrogen bonding HBA count oral bioavailability

Improved Safety Profile vs. 5-Bromo Analog

The 5-chloro compound carries H335 (may cause respiratory irritation; STOT SE 3) and H319 (causes serious eye irritation; Eye Irrit. 2A) but no acute oral or dermal toxicity warning . The 5-bromo analog is classified with H302 (harmful if swallowed; Acute Tox. 4) and H312 (harmful in contact with skin; Acute Tox. 4) in addition to H315 and H319 [1]. This difference in acute toxicity classification directly impacts the engineering controls, personal protective equipment requirements, and waste disposal procedures required under GHS for laboratory-scale synthesis and scale-up operations.

Hazard Profile vs. 5-Br
Cross-study
H335, H319 (no acute toxicity) vs. H302, H312, H315, H319
Reduces regulatory complexity and PPE burden for scale-up procurement.
GHS classification from SDS and PubChem; data to verify for F/I analogs.
safety hazard classification toxicity

Sandmeyer Chlorination Yield Advantage

A patent route (WO2014/2111 A1) reports the synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carbonitrile from 5-amino-1-methyl-1H-pyrazole-4-carbonitrile (12.1 g, 0.099 mol) via diazotization with NaNO₂/HCl followed by Sandmeyer chlorination using CuCl, delivering an isolated yield of 0.97 w/w (84%) with HPLC purity of 93.34% . In comparison, the 5-bromo analog typically requires CuBr₂ or Br₂-based halogenation which, for pyrazole-4-carbonitrile scaffolds, often yields between 60–75% due to competing side reactions at the nitrile group [1]. The 5-iodo analog preparation via Sandmeyer iodination (KI/CuI) frequently suffers from lower yields (50–65%) due to iodine's weaker electrophilicity in the Sandmeyer manifold [2].

Sandmeyer Yield
Cross-study
84% isolated yield (93.34% HPLC purity) at 12.1 g scale
Supports lower cost-of-goods relative to reported bromination and iodination yields.
Comparator yields are class-level estimates.
synthetic yield Sandmeyer chlorination process chemistry

Ambient Filtration Compatibility vs. Fluoro Analog

The experimentally determined melting point of 5-chloro-1-methyl-1H-pyrazole-4-carbonitrile is 63–64 °C . The 5-fluoro analog, with a molecular weight of 125.10 and a lower computed dipole moment, is predicted to melt at a significantly lower temperature (typically below 50 °C for similarly-sized fluoro-heterocycles) [1]. A melting point above 60 °C allows isolation by simple vacuum filtration at ambient temperature without the need for cryogenic equipment, and reduces the risk of product oiling-out during large-scale crystallization. The 5-bromo analog (MW = 186.01) has a higher melting point (predicted ∼85–95 °C) which may require heated filtration apparatus to prevent premature crystallization in transfer lines [2].

Ambient Filtration Fit
Cross-study
Melting point 63–64 °C
Permits ambient vacuum filtration without cryogenic or heated-line equipment.
Comparator mp values are class-level estimates.
melting point solid form industrial handling

Optimal C–Cl Cross-Coupling Handle

In palladium-catalyzed cross-coupling chemistry, the C–Cl bond at the pyrazole 5-position occupies a reactivity sweet-spot. The C–F bond is generally inert under standard Suzuki-Miyaura or Buchwald-Hartwig conditions due to its high bond dissociation energy (BDE C–F ≈ 126 kcal·mol⁻¹ vs C–Cl ≈ 84 kcal·mol⁻¹) [1]. The C–Br and C–I bonds are more reactive (BDE C–Br ≈ 71, C–I ≈ 57 kcal·mol⁻¹) but are prone to premature oxidative addition, leading to homocoupling by-products and catalyst poisoning during storage or early reaction stages [2]. The 5-chloro substituent provides sufficient activation for room-temperature or mild-heating cross-coupling with modern ligand systems (e.g., SPhos, XPhos) while minimizing pre-activation degradation, offering a longer bench-stable shelf life than bromo or iodo analogs [3].

C–Cl Cross-Coupling Handle
Class-level
C–Cl BDE ≈ 84 kcal·mol⁻¹; amenable to Pd/phosphine ligands at 25–60 °C
Versatile diversification point with reported bench stability vs. Br/I analogs.
Class-level inference; no compound-specific kinetic data available.
cross-coupling C–Cl activation Suzuki-Miyaura

5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile: Key Applications


Herbicidal Intermediate: Balanced Lipophilicity

When a discovery program requires a pyrazole-4-carbonitrile scaffold with a log P near 1.0 for foliar uptake and phloem mobility, the 5-chloro analog (XLogP3-AA = 0.9) is quantitatively superior to the 5-fluoro (0.4) and unsubstituted (0) analogs, while avoiding the excessive log P of 5-bromo (1.0) that may lead to soil binding and reduced bioavailability [1]. This log P window is particularly relevant for herbicides targeting ACCase or PPO enzymes, where moderate lipophilicity supports cuticular penetration without compromising xylem mobility.

Kilo-Lab Synthesis: Safety and Crystalline Handling

For scale-up campaigns exceeding 100 g, the absence of H302/H312 acute toxicity warnings on the 5-chloro compound reduces the personal protective equipment tier and waste disposal classification relative to the 5-bromo analog [1]. Combined with a melting point of 63–64 °C that permits ambient filtration without cryogenic or heated-line infrastructure, the 5-chloro intermediate presents a lower total operational cost than either the low-melting 5-fluoro or the higher-melting, acutely toxic 5-bromo .

Library Diversification: C–Cl Cross-Coupling Handle

In medicinal chemistry or agrochemical lead optimization programs where the 5-position is a planned vector for SAR exploration, the C–Cl bond provides a controlled oxidative addition window (BDE ≈ 84 kcal·mol⁻¹) that is compatible with modern Pd/phosphine ligand systems at ambient to 60 °C, while remaining bench-stable for months under standard storage (2–8 °C, inert atmosphere) [1]. The C–Br and C–I analogs, although more reactive, are prone to premature activation and homocoupling during long-term storage, reducing their reliability as procurement building blocks for parallel synthesis .

Process Optimization: Sandmeyer Chlorination Efficiency

The patent-documented 84% isolated yield from the 5-amino precursor via Sandmeyer chlorination, achieved at 12 g scale with 93.34% HPLC purity, establishes a reproducible baseline for process development [1]. When compared against estimated Sandmeyer bromination (60–75%) and iodination (50–65%) yields for this scaffold class, the chloro route offers a 9–34% absolute yield advantage that translates directly into lower raw material cost per kilogram of downstream active ingredient .

Application
Selection Property
Validation Focus
Herbicidal intermediate research
Balanced lipophilicity (XLogP3-AA 0.9)
Foliar uptake and phloem mobility model validation
Kilo-lab synthesis campaigns
No acute oral/dermal toxicity; mp 63–64 °C
PPE tier, waste classification, and ambient filtration assessment
Library diversification via Pd coupling
C–Cl cross-coupling reactivity window
Bench stability and ligand-system compatibility review
Process chemistry optimization
Reported Sandmeyer chlorination efficiency
Yield and purity baseline at preparative scale

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